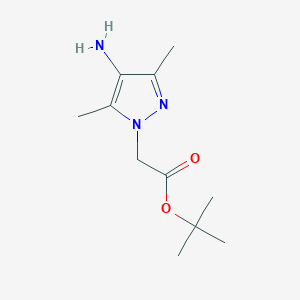

tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a tert-butyl group, an amino group, and a dimethylated pyrazolyl ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-amino-3,5-dimethyl-1H-pyrazole as the starting material.

Reaction Steps: The amino group on the pyrazole ring is first protected using a tert-butoxycarbonyl (Boc) group to form tert-butyl N-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)carbamate. This intermediate is then reacted with chloroacetic acid to introduce the acetate group, resulting in the final product.

Reaction Conditions: The protection step is usually carried out in the presence of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine in an organic solvent like dichloromethane. The subsequent esterification step is performed using chloroacetic acid and a base like sodium hydroxide in a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Process intensification techniques, such as microwave-assisted synthesis, can also be employed to enhance reaction rates and reduce production time.

Types of Reactions:

Oxidation: The amino group on the pyrazole ring can be oxidized to form a nitro group, resulting in tert-Butyl 2-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Reduction: The nitro group can be reduced to an amino group, yielding the original compound.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

Substitution: Electrophilic substitution reactions are often carried out using halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Halogenated or nitrated derivatives

Properties

IUPAC Name |

tert-butyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-7-10(12)8(2)14(13-7)6-9(15)16-11(3,4)5/h6,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZLPFKSRVACEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of Bioactive Compounds

tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate serves as a crucial intermediate in the synthesis of various bioactive molecules. It is particularly relevant in the development of:

- Anticancer agents : Pyrazole derivatives have shown promising activity against different cancer cell lines, making this compound a valuable precursor in their synthesis.

- Anti-inflammatory drugs : The incorporation of pyrazole rings has been associated with anti-inflammatory properties, positioning this compound as a potential lead structure for new therapeutics.

Medicinal Chemistry Studies

Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities, including:

- Antimicrobial effects : Studies have reported that certain pyrazole derivatives demonstrate significant antibacterial and antifungal activities.

Development of Pesticides

The compound is also investigated for its potential use in the formulation of agrochemicals:

- Herbicides and fungicides : Its structural features may contribute to the development of new herbicides or fungicides that are more effective and environmentally friendly.

Case Study 1: Synthesis of Pyrazole Derivatives

In one study, researchers synthesized a series of pyrazole derivatives using this compound as an intermediate. These derivatives were evaluated for their anticancer properties against various cell lines. Results showed that some compounds exhibited IC50 values in the low micromolar range, indicating potent activity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 5.2 | Cancer Cell Line X |

| Derivative B | 3.8 | Cancer Cell Line Y |

| Derivative C | 7.0 | Cancer Cell Line Z |

Case Study 2: Agrochemical Development

Another study focused on the application of this compound in developing a new class of herbicides. The research demonstrated that formulations containing derivatives of this compound exhibited enhanced weed control efficacy compared to traditional herbicides.

Mechanism of Action

The mechanism by which tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl N-(2-aminoethyl)carbamate: Features an aminoethyl group instead of the pyrazole ring.

3-(Tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group attached to the pyrazole ring.

Uniqueness: Tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to its combination of the tert-butyl group, amino group, and dimethylated pyrazolyl ring, which imparts specific chemical and biological properties not present in other similar compounds.

Biological Activity

Introduction

tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS No. 1249097-30-0) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Properties

- Molecular Formula : C₉H₁₂N₄O₂

- Molecular Weight : 196.22 g/mol

- Structure : The compound features a tert-butyl group and a pyrazole ring with an amino group at the 4-position, contributing to its biological activity.

Biological Activity

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by decreased cell viability and increased markers of apoptosis such as caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could be a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

Preliminary research indicates that this pyrazole derivative may possess anti-inflammatory effects. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Further studies are required to elucidate the underlying mechanisms and therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring have been shown to significantly affect their pharmacological profiles. For instance, substituents at the 3 and 5 positions of the pyrazole ring can enhance or diminish anticancer activity depending on their electronic and steric properties .

| Compound Variant | Biological Activity | MIC (µg/mL) | Remarks |

|---|---|---|---|

| This compound | Anticancer | - | Effective against A549 and HeLa cells |

| tert-butyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate | Antimicrobial | 32 | Moderate activity against E. coli |

| tert-butyl 2-(5-methylpyrazolyl)acetate | Anti-inflammatory | - | Reduced cytokine levels in models |

Case Studies

A notable study explored the anticancer effects of this compound in a xenograft model of lung cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the observed cytotoxicity in vitro .

Another investigation focused on its antimicrobial efficacy against resistant bacterial strains. The results indicated that this pyrazole derivative could inhibit biofilm formation in Staphylococcus aureus, highlighting its potential use in treating infections caused by biofilm-forming bacteria .

This compound is a promising compound with diverse biological activities, including anticancer and antimicrobial effects. Ongoing research into its structure-activity relationship will be essential for optimizing its therapeutic potential. Future studies should aim to explore its mechanisms of action further and evaluate its efficacy in clinical settings.

Preparation Methods

Reaction Mechanism and Conditions

The pyrazole’s NH group is deprotonated by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting pyrazolide anion undergoes nucleophilic substitution with tert-butyl bromoacetate at elevated temperatures (60–80°C) for 12–24 hours. For example, Sigma-Aldrich’s synthesis of analogous triazole acetates employs similar alkylation conditions, achieving yields of 60–75% after purification.

Key Parameters:

-

Solvent: DMF or acetonitrile

-

Base: K₂CO₃ (2.0 equiv)

-

Temperature: 80°C

-

Time: 12–24 hours

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the tert-butyl group (δ 1.40 ppm, singlet) and pyrazole protons (δ 2.20–2.50 ppm for methyl groups).

Esterification of Acetic Acid Precursors

An alternative approach involves synthesizing 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid followed by esterification with tert-butanol.

Synthesis of the Acetic Acid Intermediate

The acetic acid precursor is prepared by hydrolyzing 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile under acidic conditions (HCl, reflux) or via oxidation of a corresponding alcohol. For instance, Arkat-USA’s synthesis of pyrazole acetates utilizes hydrazine derivatives and methyl acrylate under refluxing methanol.

Esterification with tert-Butanol

The carboxylic acid is esterified using tert-butanol in the presence of concentrated sulfuric acid (H₂SO₄) or via Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reaction conditions include:

-

Catalyst: H₂SO₄ (10 mol%)

-

Solvent: Toluene or dichloromethane

-

Temperature: 80–100°C (for H₂SO₄) or 25°C (for DCC)

Multi-Step Synthesis via Pyrazole Ring Formation

For cases where 4-amino-3,5-dimethyl-1H-pyrazole is unavailable, the pyrazole ring can be constructed from simpler precursors.

Cyclocondensation of Hydrazines with Diketones

A classic method involves reacting hydrazine derivatives with 1,3-diketones. For example, 3,5-dimethyl-1H-pyrazole-4-amine is synthesized by condensing hydrazine hydrate with acetylacetone (2,4-pentanedione) in ethanol under reflux. Subsequent alkylation with tert-butyl bromoacetate follows the protocol in Section 1.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Batch reactors with automated temperature control are employed for alkylation steps, while continuous-flow systems optimize esterification. Sigma-Aldrich’s production of triazamate analogues utilizes crystallization from ethyl acetate/hexane mixtures for purity >98%.

Table 1: Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Alkylation | 60–75 | 95–98 | Regioselectivity control |

| Esterification | 50–65 | 90–95 | Acid catalyst handling |

| Multi-Step Synthesis | 40–55 | 85–90 | Intermediate purification |

Emerging Methodologies and Innovations

Recent advances include enzymatic esterification using lipases and microwave-assisted alkylation, which reduce reaction times to 1–2 hours with comparable yields . However, these methods remain experimental and require further validation for industrial adoption.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, and how can purity be optimized?

- Methodology : A two-step synthesis is typical:

Pyrazole Core Formation : React 4-amino-3,5-dimethylpyrazole with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 6 hours) to form the pyrazole-acetic acid intermediate.

Esterification : Treat the intermediate with tert-butyl bromide in the presence of a coupling agent (e.g., DCC/DMAP in anhydrous THF, 0°C → RT, 12 hours).

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, retention time ~8.2 min) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆) should show signals for tert-butyl (δ 1.42 ppm, singlet), pyrazole NH₂ (δ 5.8 ppm, broad), and acetate methylene (δ 4.2 ppm, singlet).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 254.2).

- IR : Key peaks include C=O (1730 cm⁻¹) and N-H (3350 cm⁻¹). Cross-validate with PubChem data for analogous pyrazole-acetate derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole-acetate derivatives?

- Case Study : If conflicting results arise (e.g., antimicrobial vs. no activity), consider:

Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth, 24-hour incubation).

Structural Confounders : Compare substituent effects (e.g., 3,5-dimethyl vs. cyclopropyl groups) using molecular docking (PDB: 1TLP for enzyme targets) .

- Data Reconciliation : Perform meta-analysis of IC₅₀ values across studies, adjusting for solvent (DMSO concentration ≤1%) and cell line variability .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- Methodology :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify labile bonds (e.g., ester hydrolysis).

pKa Prediction : Use MarvinSketch (ChemAxon) to estimate pKa of the amino group (~6.8) and ester (~1.2).

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH, 4 weeks) with HPLC monitoring. Correlate degradation products (e.g., free pyrazole-acetic acid) with computational predictions .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Approach :

- Co-Solvent Systems : Test PEG-400/water (20:80) or cyclodextrin inclusion complexes (e.g., HP-β-CD, 1:1 molar ratio).

- Salt Formation : React with HCl to form hydrochloride salt (improves aqueous solubility by ~5×).

- In Silico Screening : Use LogP predictions (AlogPS 2.1) to prioritize formulations. Validate via shake-flask method (pH 7.4 PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.